2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1396882-78-2
VCID: VC4251558
InChI: InChI=1S/C16H25N3O3.2ClH/c20-14(15-4-3-11-22-15)12-17-7-9-18(10-8-17)13-16(21)19-5-1-2-6-19;;/h3-4,11,14,20H,1-2,5-10,12-13H2;2*1H
SMILES: C1CCN(C1)C(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl
Molecular Formula: C16H27Cl2N3O3
Molecular Weight: 380.31

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride

CAS No.: 1396882-78-2

Cat. No.: VC4251558

Molecular Formula: C16H27Cl2N3O3

Molecular Weight: 380.31

* For research use only. Not for human or veterinary use.

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride - 1396882-78-2

Specification

CAS No. 1396882-78-2
Molecular Formula C16H27Cl2N3O3
Molecular Weight 380.31
IUPAC Name 2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone;dihydrochloride
Standard InChI InChI=1S/C16H25N3O3.2ClH/c20-14(15-4-3-11-22-15)12-17-7-9-18(10-8-17)13-16(21)19-5-1-2-6-19;;/h3-4,11,14,20H,1-2,5-10,12-13H2;2*1H
Standard InChI Key MEFZTKIMFLJMFZ-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central piperazine ring substituted at the 1-position with a 2-(furan-2-yl)-2-hydroxyethyl group and at the 4-position with a 1-(pyrrolidin-1-yl)ethanone moiety. The dihydrochloride salt form enhances water solubility, a critical factor for bioavailability in biological systems . Key structural attributes include:

  • Furan ring: A five-membered aromatic oxygen heterocycle contributing to π-π stacking interactions with biological targets.

  • Hydroxyethyl group: Provides hydrogen-bonding capacity, influencing receptor binding kinetics.

  • Pyrrolidine moiety: A saturated five-membered nitrogen heterocycle that enhances conformational flexibility and membrane permeability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₇Cl₂N₃O₃
Molecular Weight380.31 g/mol
IUPAC Name2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone; dihydrochloride
CAS Number1396882-78-2
Topological Polar Surface Area64.8 Ų (calculated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Source: VulcanChem, PubChem

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with functionalization of the piperazine core. Key steps include:

  • N-Alkylation of Piperazine: Reaction of piperazine with 2-(furan-2-yl)-2-hydroxyethyl bromide under basic conditions to introduce the hydroxyethyl-furan substituent .

  • Ketone Formation: Coupling the intermediate with 1-(pyrrolidin-1-yl)ethanone via nucleophilic acyl substitution, facilitated by coupling agents such as EDC/HOBt.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, improving crystallinity and solubility.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldCitation
1Piperazine, 2-(furan-2-yl)-2-hydroxyethyl bromide, K₂CO₃, DMF, 80°C68%
21-(Pyrrolidin-1-yl)ethanone, EDC, HOBt, DCM, rt52%
3HCl (g), Et₂O, 0°C89%

Purification and Characterization

Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water yields >95% purity. Structural confirmation employs:

  • ¹H/¹³C NMR: Key signals include δ 2.45–3.10 ppm (piperazine/pyrrolidine CH₂), δ 6.30–7.40 ppm (furan protons) .

  • HRMS: [M+H]⁺ observed at m/z 380.3121 (calculated: 380.3108).

Pharmacological Profile

Mechanism of Action

The compound exhibits dual activity as a modulator of monoamine transporters and G protein-coupled receptors (GPCRs):

  • Dopamine Transporter (DAT) Inhibition: Competitive inhibition with IC₅₀ = 52 nM, comparable to pyrovalerone derivatives .

  • Serotonin Receptor (5-HT₁A) Antagonism: Kᵢ = 120 nM, suggesting potential anxiolytic applications .

  • Enzyme Interaction: Weak inhibition of cytochrome P450 3A4 (IC₅₀ > 10 μM), indicating low drug-drug interaction risk .

Oncology

In vitro studies demonstrate antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) via induction of apoptosis and G₁/S cell cycle arrest. Synergy with doxorubicin (combination index = 0.45) suggests utility in combination therapies.

Neuropsychiatry

Rodent models show reduced cocaine self-administration (40% decrease at 1 mg/kg, i.p.), implicating DAT inhibition in substance use disorder treatment .

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